Meta-Iodo Acylhydrazone Exhibits Potent Anti-MRSA Activity Comparable to Nitrofurantoin
The 3-iodobenzohydrazide-derived acylhydrazone (Compound 17) demonstrates potent activity against methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 with an MIC of 15.62 µg/mL, which is comparable to the clinical comparator nitrofurantoin (MIC = 7.81 µg/mL) [1]. This contrasts with the 2-iodobenzohydrazide-derived acylhydrazone (Compound 9), which showed no activity against MRSA in the same assay [1].
| Evidence Dimension | Antibacterial activity (MIC) against MRSA ATCC 43300 |
|---|---|
| Target Compound Data | 3-Iodobenzohydrazide-derived acylhydrazone (Compound 17): MIC = 15.62 µg/mL |
| Comparator Or Baseline | 2-Iodobenzohydrazide-derived acylhydrazone (Compound 9): No activity; Nitrofurantoin (positive control): MIC = 7.81 µg/mL |
| Quantified Difference | Compound 17 shows potent activity (15.62 µg/mL) whereas the 2-iodo isomer (Compound 9) is inactive; Compound 17 is within 2-fold of nitrofurantoin. |
| Conditions | In vitro antimicrobial susceptibility testing against MRSA ATCC 43300 strain; MIC determined via broth microdilution assay. |
Why This Matters
This demonstrates that the 3-iodo substitution pattern is essential for anti-MRSA activity, as the 2-iodo isomer derivative is inactive, providing a clear rationale for selecting the meta-iodinated benzohydrazide over other positional isomers for antimicrobial development.
- [1] Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules. 2024;29(16):3814. doi:10.3390/molecules29163814 View Source
